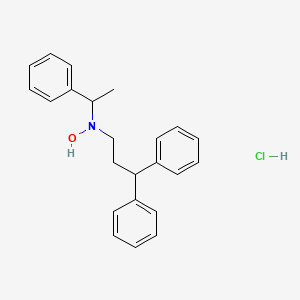
Oxydilin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydilin hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and effectiveness in specific reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxydilin hydrochloride typically involves the reaction of a precursor compound with hydrochloric acid under controlled conditions. The process may include steps such as refluxing, distillation, and crystallization to obtain the pure compound. Common reagents used in the synthesis include hydroxylamine hydrochloride and pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and purity. The process is optimized for high yield and minimal environmental impact, often incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxydilin hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as sodium borohydride (NaBH4) to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxydilin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of oxydilin hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: An antimuscarinic agent used to treat overactive bladder.
Oxycodone: An opioid used for pain management.
Cyclizine: An antihistamine used to treat nausea and vomiting.
Uniqueness
Oxydilin hydrochloride is unique in its specific chemical structure and reactivity, which allows it to participate in a variety of chemical reactions and applications. Its versatility and effectiveness in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
84388-97-6 |
|---|---|
Molecular Formula |
C23H26ClNO |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-N-(1-phenylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-19(20-11-5-2-6-12-20)24(25)18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23,25H,17-18H2,1H3;1H |
InChI Key |
HRELHXQVJMBTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCC(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















